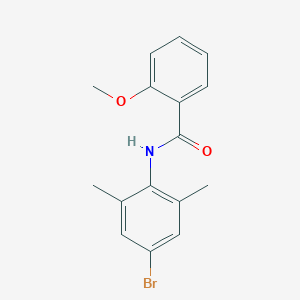![molecular formula C25H18N2O3 B245111 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide](/img/structure/B245111.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide, commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for future drug development.
作用机制
BML-210 exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BML-210 has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, BML-210 has been found to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BML-210 has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. BML-210 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BML-210 has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of BML-210 for lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the role of these pathways in various diseases. Additionally, BML-210 has been found to exhibit a wide range of therapeutic effects, making it a versatile compound for studying various disease models. However, one of the limitations of BML-210 is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of BML-210. One potential direction is the development of BML-210-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of BML-210-based therapies for the treatment of cancer. Additionally, the neuroprotective properties of BML-210 may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of BML-210 in these and other disease models.
合成方法
BML-210 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of BML-210 typically involves the reaction of 2-naphthoic acid and 2-amino-5-methoxybenzophenone with sodium hydroxide and phosphorus oxychloride. The resulting product is then further reacted with 2-aminobenzoic acid and sodium hydroxide to yield BML-210.
科学研究应用
BML-210 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BML-210 has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BML-210 has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C25H18N2O3 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-22-13-12-19(25-27-20-8-4-5-9-23(20)30-25)15-21(22)26-24(28)18-11-10-16-6-2-3-7-17(16)14-18/h2-15H,1H3,(H,26,28) |
InChI 键 |
RKINGUXKJJXGGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)

